
6-Hydroxy-5-(3-methylphenyl)nicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-5-(3-methylphenyl)nicotinic acid (6-HMPNA) is a naturally occurring compound found in many plants, including tobacco, and is an important intermediate in the synthesis of many pharmaceuticals. It has been studied extensively in the past few decades due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-5-(3-methylphenyl)nicotinic acid, 95% has been studied extensively in the past few decades due to its potential therapeutic applications. It has been found to have anti-inflammatory, anti-oxidant, anti-bacterial, and anti-cancer properties, and has been studied as a potential treatment for a variety of diseases, including diabetes, cardiovascular disease, and neurological disorders. Additionally, 6-Hydroxy-5-(3-methylphenyl)nicotinic acid, 95% has been studied as a potential drug delivery system due to its ability to cross the blood-brain barrier, and as a potential biomarker for diagnosis and prognosis of various diseases.
Wirkmechanismus
The exact mechanism of action of 6-Hydroxy-5-(3-methylphenyl)nicotinic acid, 95% is still not fully understood, but it is believed to involve several different pathways. It is thought to act as an antioxidant by scavenging reactive oxygen species, as well as by modulating the activity of enzymes involved in the production of reactive oxygen species. Additionally, it is believed to inhibit the activity of enzymes involved in the production of inflammatory mediators, such as cytokines and prostaglandins. Finally, it is thought to modulate the activity of enzymes involved in DNA repair and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Hydroxy-5-(3-methylphenyl)nicotinic acid, 95% have been studied extensively in both in vitro and in vivo models. In vitro studies have shown that 6-Hydroxy-5-(3-methylphenyl)nicotinic acid, 95% has anti-inflammatory, anti-oxidant, and anti-bacterial properties, as well as the ability to modulate the activity of enzymes involved in DNA repair and apoptosis. In vivo studies have shown that 6-Hydroxy-5-(3-methylphenyl)nicotinic acid, 95% can reduce inflammation, improve glucose tolerance, reduce oxidative stress, and protect against the development of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-Hydroxy-5-(3-methylphenyl)nicotinic acid, 95% in lab experiments include its low cost and its ability to cross the blood-brain barrier. Additionally, 6-Hydroxy-5-(3-methylphenyl)nicotinic acid, 95% is relatively stable and can be stored for long periods of time without degrading. The main limitation of using 6-Hydroxy-5-(3-methylphenyl)nicotinic acid, 95% in lab experiments is the lack of understanding of its exact mechanism of action, which makes it difficult to predict its effects in different contexts.
Zukünftige Richtungen
There are several potential future directions for research involving 6-Hydroxy-5-(3-methylphenyl)nicotinic acid, 95%. These include further studies into its mechanism of action, its potential therapeutic applications, and its potential as a drug delivery system. Additionally, further research into its biochemical and physiological effects, as well as its potential as a biomarker for diagnosis and prognosis of various diseases, is needed. Finally, further research into its potential interactions with other drugs and its safety and toxicity profile is also needed.
Synthesemethoden
6-Hydroxy-5-(3-methylphenyl)nicotinic acid, 95% can be synthesized in a variety of ways, including the use of a Grignard reaction, a Wittig reaction, or a Friedel-Crafts alkylation reaction. The Grignard reaction involves the use of an organometallic reagent, such as magnesium, to form an alkyl halide, which is then reacted with the 6-Hydroxy-5-(3-methylphenyl)nicotinic acid, 95% precursor. The Wittig reaction involves the use of a phosphonium ylide to form an alkenyl halide, which is then reacted with the 6-Hydroxy-5-(3-methylphenyl)nicotinic acid, 95% precursor. The Friedel-Crafts alkylation reaction involves the use of an alkyl halide and an acid catalyst to form an alkyl halide, which is then reacted with the 6-Hydroxy-5-(3-methylphenyl)nicotinic acid, 95% precursor.
Eigenschaften
IUPAC Name |
5-(3-methylphenyl)-6-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-8-3-2-4-9(5-8)11-6-10(13(16)17)7-14-12(11)15/h2-7H,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVKTEARGXMYEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CNC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686925 |
Source


|
| Record name | 5-(3-Methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261988-02-6 |
Source


|
| Record name | 5-(3-Methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














